molecular formula C18H13N3 B12913194 Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl- CAS No. 56921-82-5

Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-

Cat. No.: B12913194
CAS No.: 56921-82-5
M. Wt: 271.3 g/mol
InChI Key: WNRJVASEOUYOEP-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of the biphenyl group further enhances its chemical properties, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with appropriate electrophilic compounds to form the imidazole ring . Another approach involves the closure of the pyrimidine ring by the condensation of 2-aminoimidazole .

Industrial Production Methods: Industrial production methods for this compound often utilize efficient and scalable synthetic protocols. For example, a one-pot, three-component synthetic protocol has been developed, which involves the oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines and condensation with isocyanides . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in multicomponent reactions, tandem reactions, and cyclizations .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic compounds. For example, the oxidative amination reaction utilizes iodine as a catalyst . Other reactions may involve the use of palladium catalysts for cross-coupling reactions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the oxidative amination reaction produces substituted imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine . These compounds share the same core structure but differ in their substituents, which can influence their chemical properties and applications.

Uniqueness: The uniqueness of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine lies in its biphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable scaffold for drug development and other scientific research applications .

Properties

CAS No.

56921-82-5

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C18H13N3/c1-2-5-14(6-3-1)15-7-9-16(10-8-15)17-13-21-12-4-11-19-18(21)20-17/h1-13H

InChI Key

WNRJVASEOUYOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=NC4=N3

Origin of Product

United States

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